molecular formula C20H14BrN3O2S B11143972 (5Z)-5-(4-bromobenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-bromobenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11143972
M. Wt: 440.3 g/mol
InChI Key: YLZOMULBTACJMJ-PWFSRHFBSA-N
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Description

The compound (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazolothiazole Core: This step involves the cyclization of appropriate precursors to form the triazolothiazole ring system. Commonly used reagents include thiosemicarbazide and α-haloketones under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a bromination reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formation of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

(5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

(5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other similar compounds, such as:

    Triazolothiazoles: Compounds with similar core structures but different substituents, which may exhibit different biological activities and properties.

    Bromophenyl Derivatives: Compounds with bromophenyl groups that may have similar reactivity but different applications.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups that may have similar chemical properties but different biological activities.

This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C20H14BrN3O2S

Molecular Weight

440.3 g/mol

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H14BrN3O2S/c1-26-16-9-4-13(5-10-16)6-11-18-22-20-24(23-18)19(25)17(27-20)12-14-2-7-15(21)8-3-14/h2-12H,1H3/b11-6+,17-12-

InChI Key

YLZOMULBTACJMJ-PWFSRHFBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2

Origin of Product

United States

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